5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
The compound 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a sulfonamide-based heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core substituted with a methyl group at position 2. Its structure includes a piperidine ring modified at position 4 with a furan-2-ylmethyl sulfonyl group, further connected via a sulfonyl linker to the benzooxazolone moiety. The compound’s structural complexity emphasizes its uniqueness among sulfonamide derivatives, particularly due to the incorporation of a furan ring, which may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
5-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S2/c1-19-16-11-15(4-5-17(16)27-18(19)21)29(24,25)20-8-6-14(7-9-20)28(22,23)12-13-3-2-10-26-13/h2-5,10-11,14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNXDLNOKOQEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the sulfonylation of the piperidine ring, and the construction of the benzo[d]oxazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce thiol-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Compound 21: 6-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Key Differences :
- Substituent on Piperidine: The target compound uses a furan-2-ylmethyl sulfonyl group, whereas Compound 21 employs a 4-acetylphenyl-piperazinylsulfonyl moiety.
- Positional Isomerism: The sulfonyl group in the target compound is at position 5 of the benzooxazolone core, while Compound 21 has it at position 4.
- Solubility: The acetylphenyl group in Compound 21 may enhance hydrophobicity compared to the furan-containing target compound, which could improve membrane permeability .
Compound 3ab: 6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Key Differences :
Piperidine-Sulfonyl Derivatives
Compound 20: 6-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one
- Structural Comparison :
- The target compound replaces the acetylphenyl-piperazine in Compound 20 with a furan-methyl-piperidine system. Piperidine vs. piperazine alters nitrogen count, affecting hydrogen-bonding capacity.
- Analytical Data :
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Analogues
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely follows protocols similar to those in (e.g., sulfonylation of piperidine intermediates), but its furan substituent introduces synthetic challenges, such as ensuring regioselectivity during sulfonation .
Biological Activity
5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of the compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol. The compound features a complex structure that includes a benzo[d]oxazole core, sulfonamide groups, and a piperidine ring, which are known to influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing sulfonamide and piperidine moieties exhibit significant antibacterial effects. For instance, similar compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound's sulfonamide functionality is associated with enzyme inhibition properties. Research indicates that related compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : The structural features of this compound suggest potential anticancer properties. Compounds with similar frameworks have been reported to exhibit cytotoxicity against various cancer cell lines, indicating that further investigation into this compound’s effects on cancer cells is warranted .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter receptors and enzymes involved in pain perception and inflammation pathways. Molecular docking studies have shown favorable binding affinities with target proteins, suggesting a multi-targeted approach to its pharmacological effects .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of various sulfonamide derivatives, compounds similar to this compound were tested against common pathogens. The results indicated significant inhibition zones against Bacillus subtilis, supporting the hypothesis that structural features contribute to enhanced antimicrobial activity .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives demonstrated that several compounds showed high potency as AChE inhibitors. The IC50 values ranged from 0.63 ± 0.001 to 2.14 ± 0.003 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
